![molecular formula C9H10BrNO2 B2395898 3-[(5-Bromopyridin-2-yl)methyl]oxetan-3-ol CAS No. 2110932-78-8](/img/structure/B2395898.png)

3-[(5-Bromopyridin-2-yl)methyl]oxetan-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

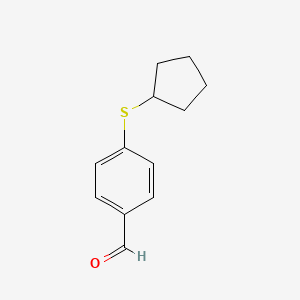

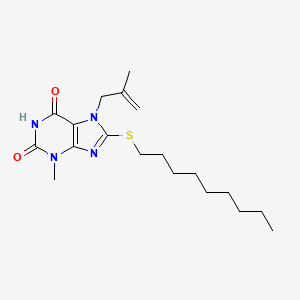

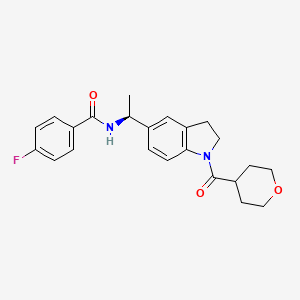

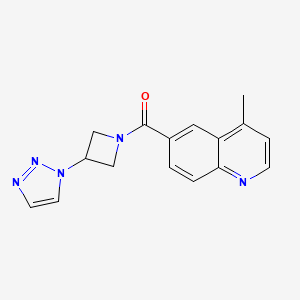

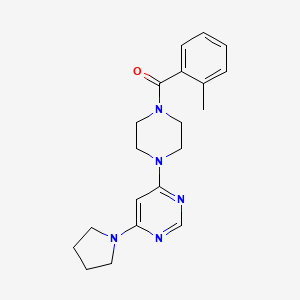

“3-[(5-Bromopyridin-2-yl)methyl]oxetan-3-ol” is a chemical compound with the CAS Number: 2110932-78-8 . It has a molecular weight of 244.09 and its IUPAC name is 3-((5-bromopyridin-2-yl)methyl)oxetan-3-ol .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10BrNO2/c10-7-1-2-8(11-4-7)3-9(12)5-13-6-9/h1-2,4,12H,3,5-6H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound is a powder and it’s stored at a temperature of 4°C .Aplicaciones Científicas De Investigación

Synthesis of Novel Pyridine Derivatives

The compound can be used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions . This process involves the reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids, leading to the formation of a series of novel pyridine derivatives .

Quantum Mechanical Investigations

The synthesized pyridine derivatives can be used for quantum mechanical investigations . These studies, carried out using density functional theory (DFT), can help describe possible reaction pathways and identify potential candidates as chiral dopants for liquid crystals .

Biological Activities

The pyridine derivatives synthesized from “3-[(5-Bromopyridin-2-yl)methyl]oxetan-3-ol” can be used to investigate biological activities . For instance, the anti-thrombolytic, biofilm inhibition, and haemolytic activities of these derivatives can be studied .

Chemodivergent Synthesis

The compound can be used in chemodivergent synthesis to produce N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines . This process involves the reaction of α-bromoketones and 2-aminopyridine under different conditions .

C–C Bond Cleavage

The compound can be used in reactions involving C–C bond cleavage . This is a developing approach to synthesize amides, and the compound can be used to construct amides directly by C–C bond cleavage .

Synthesis of Pharmaceutical Molecules

The compound can be used in the synthesis of pharmaceutical molecules . N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, which have significant biological and therapeutic value, can be synthesized from the compound .

Safety and Hazards

The compound has been classified under GHS07 and has the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

3-[(5-bromopyridin-2-yl)methyl]oxetan-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c10-7-1-2-8(11-4-7)3-9(12)5-13-6-9/h1-2,4,12H,3,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJZFBSAWVFGHSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CC2=NC=C(C=C2)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(5-Bromopyridin-2-yl)methyl]oxetan-3-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-(((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)benzoate](/img/structure/B2395822.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethylbenzamide](/img/structure/B2395825.png)

![1-Benzo[1,3]dioxol-5-ylmethyl-4-(4-methoxy-3-methyl-benzenesulfonyl)-piperazine](/img/structure/B2395828.png)

![3-fluoro-N-[[4-(2-methoxyphenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2395830.png)

![3-nitro-4-(1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide](/img/structure/B2395831.png)

![2,2'-([2,2'-Bipyridine]-5,5'-diyl)diacetonitrile](/img/structure/B2395833.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide](/img/structure/B2395835.png)